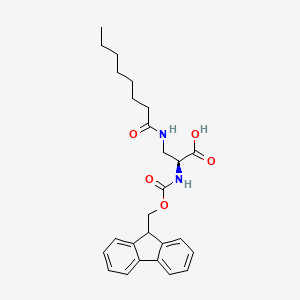
Fmoc-l-dap(octanoyl)-oh
Overview
Description
Fmoc-l-dap(octanoyl)-oh: is a modified amino acid derivative. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an octanoyl chain, and a derivative of diaminopropionic acid (dap). This compound is primarily used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Fmoc-l-dap(octanoyl)-oh is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in the modification of amino acids and short peptides . The primary targets of this compound are the amino acids and peptides that it modifies. The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .
Mode of Action
The Fmoc group in this compound interacts with its targets (amino acids and peptides) through a process known as self-assembly . This process is driven by the hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The self-assembly of Fmoc-modified amino acids and short peptides can lead to the formation of various functional materials . These materials can have applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties . The exact biochemical pathways affected by this compound would depend on the specific amino acids and peptides it modifies.
Pharmacokinetics
The self-assembly properties of fmoc-modified amino acids and peptides suggest that they may have unique pharmacokinetic profiles .
Result of Action
The result of this compound’s action is the formation of self-assembled structures from the modified amino acids and peptides . These structures can form hydrogels under mild conditions . The hydrogel formed by this compound is elastic, reversible, and injectable .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the self-assembly process prefers to occur under mild conditions . Additionally, the presence of water can induce gelation . Therefore, the environment plays a crucial role in the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Fmoc-l-dap(octanoyl)-oh plays a crucial role in biochemical reactions, particularly in the context of peptide synthesis and self-assembly. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable peptide bonds and promoting self-assembly into higher-order structures. The Fmoc group provides protection during peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final product. Additionally, the octanoyl group enhances the hydrophobicity of the compound, promoting interactions with hydrophobic regions of proteins and membranes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrophobic nature of the octanoyl group allows this compound to integrate into cell membranes, affecting membrane fluidity and signaling cascades. Furthermore, the compound has been shown to alter gene expression profiles, potentially through interactions with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrophobic and electrostatic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby influencing cellular responses and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation. These temporal effects are important considerations for experimental design and interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular toxicity and organ damage. These dosage-dependent effects are critical for determining the therapeutic potential and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance. The compound can be metabolized through enzymatic hydrolysis, leading to the release of the Fmoc and octanoyl groups. These metabolic processes can affect the bioavailability and activity of this compound, influencing its overall efficacy in biochemical and cellular studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The hydrophobic nature of the compound allows it to interact with lipid membranes and be transported across cellular compartments. Additionally, binding proteins can facilitate the localization and accumulation of this compound in specific tissues, enhancing its biological activity and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-dap(octanoyl)-oh typically involves the following steps:
Protection of the Amino Group: The amino group of diaminopropionic acid is protected using the Fmoc group. This is achieved by reacting diaminopropionic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Acylation: The protected diaminopropionic acid is then acylated with octanoyl chloride to introduce the octanoyl chain. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide. This reaction is essential for subsequent peptide coupling reactions.
Coupling Reactions: Fmoc-l-dap(octanoyl)-oh can undergo coupling reactions with other amino acids or peptides using reagents such as 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The compound can participate in substitution reactions where the octanoyl group can be replaced with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).
Substitution: Various acyl chlorides in the presence of a base like triethylamine.
Major Products:
Deprotection: Free amino group derivatives.
Coupling: Peptide chains with this compound incorporated.
Substitution: Derivatives with different acyl groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-l-dap(octanoyl)-oh is widely used in solid-phase peptide synthesis to introduce specific modifications into peptide chains.
Self-Assembly Studies: The compound’s ability to form self-assembled structures is studied for applications in nanotechnology and materials science.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable peptide structures.
Biomaterials: this compound is used in the development of biomaterials for tissue engineering and regenerative medicine.
Industry:
Catalysis: The compound’s derivatives are investigated for their catalytic properties in various chemical reactions.
Therapeutics: Research is ongoing to explore the therapeutic potential of peptides containing this compound.
Comparison with Similar Compounds
Fmoc-l-dap: Lacks the octanoyl chain, used in similar peptide synthesis applications.
Fmoc-l-dab: Contains a butanoyl chain instead of octanoyl, used for different hydrophobicity profiles in peptides.
Fmoc-l-orn: Contains an ornithine derivative, used for different structural and functional properties in peptides.
Uniqueness: Fmoc-l-dap(octanoyl)-oh is unique due to the presence of the octanoyl chain, which imparts specific hydrophobic properties and influences the self-assembly and biological activity of the peptides it is incorporated into. This makes it particularly useful in applications requiring specific hydrophobic interactions and structural stability.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-2-3-4-5-6-15-24(29)27-16-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,2-6,15-17H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFAUGZXBGIJDJ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153866 | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423018-04-5 | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)
![Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1429778.png)
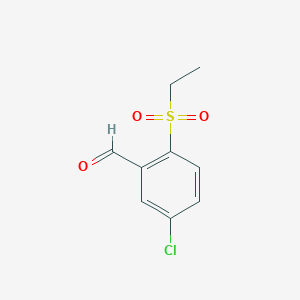
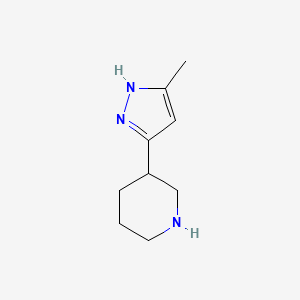
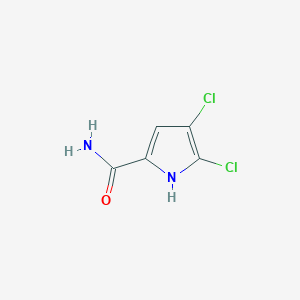

![Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1429785.png)
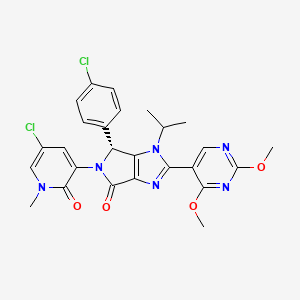
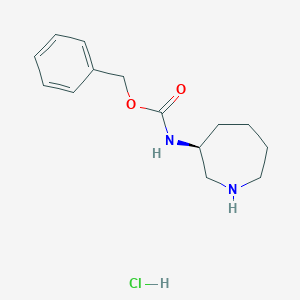
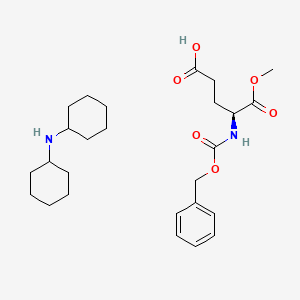

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)
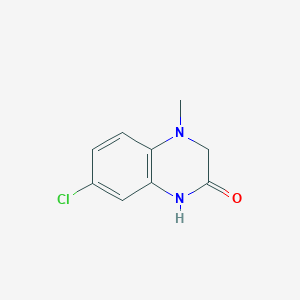
![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)
